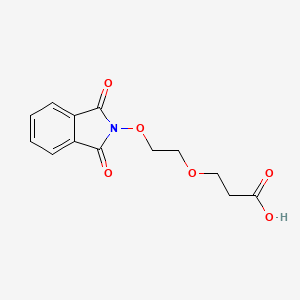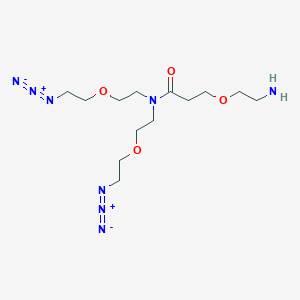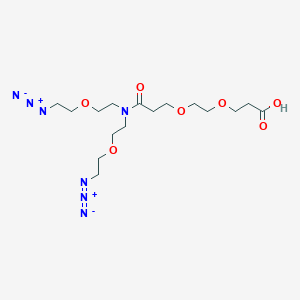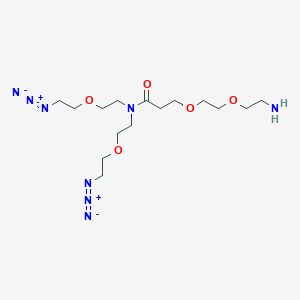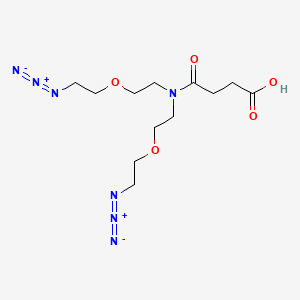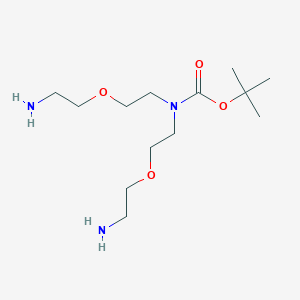
N,N-Bis(PEG1-amine)-N-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG1-amine)-N-Boc is a compound that features a polyethylene glycol (PEG) backbone with amine and Boc (tert-butoxycarbonyl) protecting groups. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in water and organic solvents, and its ability to form stable conjugates with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1-amine)-N-Boc typically involves the reaction of PEG1-amine with Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the stability of the PEG backbone and the Boc protecting group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using techniques such as column chromatography or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG1-amine)-N-Boc can undergo various chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, usually at room temperature.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted PEG derivatives.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
N,N-Bis(PEG1-amine)-N-Boc has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: Applied in the production of polymers and materials with specific properties, such as hydrogels and surface coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG1-amine)-N-Boc primarily involves its ability to form stable conjugates with other molecules through its amine groups. The Boc protecting group ensures that the amine groups remain protected during synthesis and can be selectively deprotected when needed. This allows for precise control over the functionalization of the PEG backbone, enabling the creation of tailored molecules for specific applications.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(PEG1-azide)-N-amido-PEG1-amine
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N,N-Bis(PEG1-amine)-N-Boc is unique due to its combination of PEG backbone, amine groups, and Boc protecting group. This combination provides a versatile platform for the synthesis of a wide range of functionalized molecules, making it highly valuable in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl N,N-bis[2-(2-aminoethoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3O4/c1-13(2,3)20-12(17)16(6-10-18-8-4-14)7-11-19-9-5-15/h4-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRARODMFURCNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCN)CCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
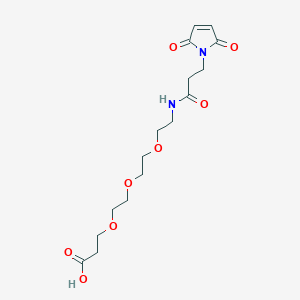
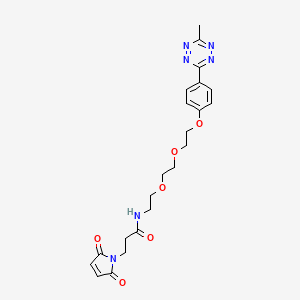
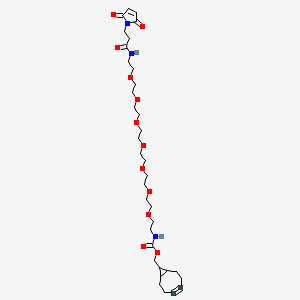
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8116124.png)
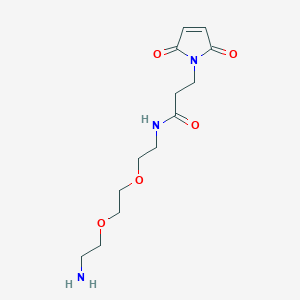
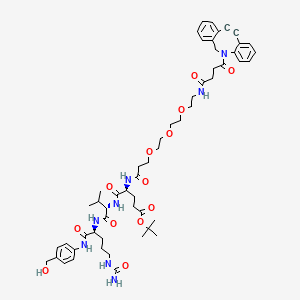
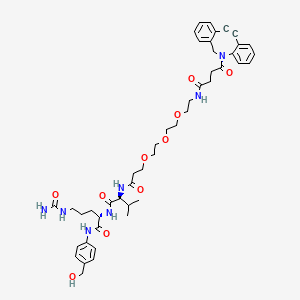
![2,2'-Ethyne-1,2-Diylbis{5-[(Chloroacetyl)amino]benzenesulfonic Acid}](/img/structure/B8116155.png)
